Validated Identity as a Key Lumacaftor Intermediate via Peer-Reviewed Crystallography
The compound is explicitly designated as a 'key intermediate in the synthesis of the experimental drug lumacaftor for the therapy of cystic fibrosis' in a peer-reviewed IUCrData crystallography report [1]. This establishes a direct, documented connection to an approved drug substance that generic pyridine N-oxide building blocks cannot claim. The report provides a CCDC deposition number (1444673) for structural verification.
| Evidence Dimension | Documented role in registered drug synthesis pathway |
|---|---|
| Target Compound Data | Key intermediate in lumacaftor (VX-809) synthesis; CCDC 1444673 |
| Comparator Or Baseline | Generic 2-arylpyridine N-oxides: No documented role in CFTR modulator synthesis |
| Quantified Difference | Qualitative: presence vs. absence of peer-reviewed documentation linking to an approved drug |
| Conditions | Single-crystal X-ray diffraction; synthesis from 2-(3-(tert-butoxycarbonyl)phenyl)-3-methylpyridine via mCPBA oxidation |
Why This Matters
Procurement decisions for pharmaceutical intermediate sourcing require documented provenance linking the intermediate to the target API; this compound is one of very few pyridine N-oxides with a peer-reviewed publication confirming this role.
- [1] Laus, G., Kahlenberg, V., Nerdinger, S., Richter, F., & Schottenberger, H. (2016). tert-Butyl 3-(3-methyl-1-oxidopyridin-1-ium-2-yl)benzoate. IUCrData, 1(1), x152490. View Source
